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Compound Name:
1-(2,2-

Dimethylpropanoyl)piperazine

Cat. No.: B130319 Get Quote

For researchers and drug development professionals, the piperazine scaffold is a cornerstone

of modern pharmacology, forming the core of numerous drugs across therapeutic areas—from

antipsychotics and antihistamines to anticancer agents. However, this versatile structure is also

associated with off-target activities that can lead to undesirable side effects or present

opportunities for drug repurposing. Understanding the cross-reactivity profile of these

compounds is therefore critical for optimizing drug design and ensuring clinical safety.

This guide provides an objective comparison of the cross-reactivity profiles of common

piperazine-based drugs, supported by quantitative experimental data. We will delve into their

interactions with common off-target receptors and ion channels, outline the methodologies

used to assess these interactions, and visualize the complex relationships that govern their

pharmacological effects.

Quantitative Assessment of Off-Target Binding
The therapeutic action of a drug is defined by its affinity for its intended target, while its side-

effect profile is often dictated by its affinity for unintended off-target receptors. The following

tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of

representative piperazine-containing compounds against a panel of clinically relevant off-

targets. A lower Ki or IC50 value indicates a higher affinity or potency.
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Table 1: Comparative Receptor Binding Affinities (Ki,
nM) of Piperazine-Containing Antipsychotics

Compo
und

Primary
Target(s
)

D2 5-HT2A 5-HT1A
α1-
Adrener
gic

H1
M1
(Muscar
inic)

Aripipraz

ole

D2/5-

HT1A

(Partial

Agonist)

0.34[1] 3.4 1.9 57 61 >1000

Ziprasido

ne

D2/5-

HT2A

Antagoni

st

4.8[2] 0.4 3.4 10 47 >1000

Olanzapi

ne

D2/5-

HT2A

Antagoni

st

11[2] 4 222 19 7 1.9[2]

Clozapin

e

D2/5-

HT2A

Antagoni

st

125[2] 12 13 7 10 7.5[2]

Note: Olanzapine and Clozapine contain a structurally related diazepine ring but are included

for their pharmacological similarity and relevance in comparing multi-receptor binding profiles.

Table 2: Comparative Receptor Binding Affinities (Ki,
nM) of Piperazine-Based Antihistamines
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Compound
Primary
Target

H1 5-HT2A
α1-
Adrenergic

M1
(Muscarinic
)

Hydroxyzine

(1st Gen)

H1

Antagonist
2[3]

Weak

Antagonist[4]

[5]

Weak

Antagonist[4]

[5]

>3,600[1]

Cetirizine

(2nd Gen)

H1

Antagonist
~6[6][7] >10,000[8] >10,000[6] >10,000[6][8]

Levocetirizine

(2nd Gen)

H1

Antagonist
~3[7] >10,000 >10,000 >10,000

Table 3: hERG Potassium Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major

concern in drug development due to the risk of cardiac arrhythmias (QT prolongation).

Compound hERG Inhibition (IC50, µM) Associated Cardiac Risk

Ziprasidone 0.15[9]
Higher risk, requires

monitoring

Clozapine 0.32[9] Moderate risk

Olanzapine 0.23[9] Moderate risk

Cetirizine >30[6] Very low to negligible risk

Visualizing Assessment Workflows and Pathways
To systematically evaluate cross-reactivity, a tiered approach is often employed, starting with

broad screening and progressing to more specific functional assays. The promiscuous binding

of certain piperazine compounds can be understood by visualizing their interactions with

multiple signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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